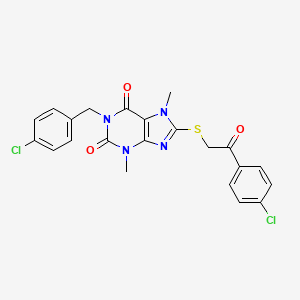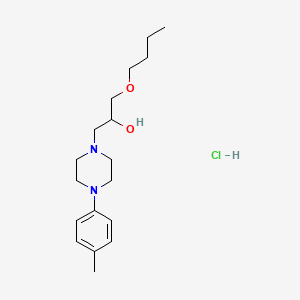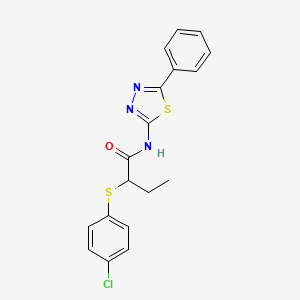
4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H21F3N4OS and its molecular weight is 398.45. The purity is usually 95%.
BenchChem offers high-quality 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Conformational Analysis and Structural Comparisons
One study focused on the conformational analysis of thioperamide, a compound structurally related to 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide, to understand its potential as a template for designing new H3-receptor antagonists. This research utilized molecular mechanics and X-ray crystallography to study minimum-energy conformations and rotational barriers, providing a basis for structural comparisons with other H3-receptor antagonists (Plazzi et al., 1997).
Drug-likeness and Central Nervous System Optimization
Another study described the identification of a structurally diverse compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, highlighting the use of central nervous system multiparameter optimization (CNS MPO) as a guideline for improving drug-likeness. This research underscores the importance of physicochemical properties and pharmacokinetic profiles in the development of CNS-active compounds (Yamamoto et al., 2016).
Inhibitors of Soluble Epoxide Hydrolase
The discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening is another application area. The research highlighted the critical role of the triazine heterocycle for high potency and selectivity, showcasing the process of lead optimization for the development of tool compounds for in vivo investigation in various disease models (Thalji et al., 2013).
Antimycobacterial Activity
The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives for their antimycobacterial activity against drug-sensitive and resistant Mycobacterium tuberculosis strains showcase another dimension of scientific research applications. This study provides insights into the structure-activity relationship (SAR) and the potential of such compounds as scaffolds for developing new antimycobacterial agents (Lv et al., 2017).
Mixed Ligand Concept in Radiopharmaceuticals
A study on mixed ligand fac-tricarbonyl complexes introduces a novel [2 + 1] mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+, demonstrating the application of such compounds in radiopharmaceuticals. This basic study explores the potential of labeling bioactive molecules for medical imaging purposes, highlighting the versatility of compounds with complex structures in scientific research (Mundwiler et al., 2004).
Propiedades
IUPAC Name |
4-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4OS/c1-24-10-7-22-17(24)27-12-13-5-8-25(9-6-13)16(26)23-15-4-2-3-14(11-15)18(19,20)21/h2-4,7,10-11,13H,5-6,8-9,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFBCTXJNPBFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(tert-butyl)benzyl]sulfanyl}-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2996162.png)

![N-(3-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2996164.png)

![ethyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2996170.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2996172.png)
![2-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2996173.png)


![5-(6-cyclopropylpyridazin-3-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2996177.png)
